

What is Pyridoxine-d5 and its chemical structure

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Compound of Interest

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An In-depth Technical Guide to Pyridoxine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pyridoxine-d5**, a deuterated analog of Pyridoxine (Vitamin B6). This document details its chemical structure, properties, synthesis, and analytical methodologies, making it a valuable resource for professionals in research and drug development.

Introduction to Pyridoxine-d5

Pyridoxine-d5 is a stable isotope-labeled version of pyridoxine, a crucial member of the Vitamin B6 family. In **Pyridoxine-d5**, five hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an invaluable tool in various scientific applications, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can influence the metabolic pathways of the molecule, a phenomenon known as the kinetic isotope effect. This property allows researchers to trace the metabolic fate of pyridoxine and to modulate its pharmacokinetic profile.^[1] **Pyridoxine-d5** is commonly used as an internal standard in analytical methods, such as mass spectrometry, to ensure accurate quantification of unlabeled pyridoxine in complex biological matrices.

Chemical Structure and Properties

Pyridoxine-d5 is a pyridine derivative characterized by the presence of five deuterium atoms. The deuteration pattern is a key feature of this molecule.

The chemical structure of **Pyridoxine-d5** is detailed below:

Figure 1. Chemical structure of **Pyridoxine-d5**.

Quantitative Data Summary

The key quantitative properties of **Pyridoxine-d5** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Chemical Formula	C ₈ H ₆ D ₅ NO ₃	[2][3][4]
Molecular Weight	174.21 g/mol	[2][3][4][5]
Exact Mass	174.1053	[3]
CAS Number	688302-31-0	[2][3][4][5]
Synonyms	Pyridoxol-d5, Vitamin B6-d5	[1][2][4]
Isotopic Purity	Typically >98 atom % D	
Melting Point	146 °C	[5]
Solubility	Soluble in water	[2]

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and analysis of **Pyridoxine-d5**, compiled from various sources.

Synthesis of Pyridoxine-d5

A common method for the synthesis of deuterated pyridoxine involves a base-catalyzed hydrogen-deuterium exchange reaction. The following protocol is a generalized procedure based on literature descriptions.

Objective: To introduce five deuterium atoms into the pyridoxine molecule.

Materials:

- Pyridoxine hydrochloride
- Deuterium oxide (D₂O)
- A suitable base (e.g., sodium deuterioxide in D₂O)
- Anhydrous solvent (e.g., deuterated methanol) for workup
- Acid for neutralization (e.g., DCl in D₂O)

Procedure:

- Dissolution: Dissolve Pyridoxine hydrochloride in an excess of deuterium oxide (D₂O).
- Basification: Add a solution of a strong base in D₂O (e.g., sodium deuterioxide) to the reaction mixture to facilitate the exchange of acidic protons with deuterium. The protons on the hydroxymethyl groups and the methyl group at the 2-position are targeted for exchange.
- Heating: Heat the reaction mixture under reflux for a specified period to ensure complete exchange. The reaction progress can be monitored by techniques like NMR spectroscopy by observing the disappearance of the corresponding proton signals.
- Neutralization: After the exchange is complete, cool the reaction mixture and neutralize it with an acid solution prepared in D₂O (e.g., DCl).
- Purification: The deuterated product, **Pyridoxine-d5**, can be isolated and purified by crystallization from a suitable solvent system. Further purification can be achieved by recrystallization or chromatographic techniques if necessary.
- Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

Analytical Methodologies

A variety of analytical techniques are employed for the characterization and quantification of **Pyridoxine-d5**. The most common methods are detailed below.

HPLC is a widely used technique for the analysis of pyridoxine and its derivatives.

- Principle: Separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
- Detection: UV detection is commonly used, with the wavelength set around 290 nm.
- Example Protocol:
 - Column: C18, 5 μm , 4.6 x 250 mm.
 - Mobile Phase: A mixture of a phosphate buffer (pH adjusted) and methanol.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μL .
 - Detector: UV at 290 nm.

LC-MS and LC-MS/MS are powerful techniques for the sensitive and specific quantification of **Pyridoxine-d5**, especially in biological samples.

- Principle: After chromatographic separation by HPLC or UPLC, the analyte is ionized (commonly by electrospray ionization - ESI) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) provides higher specificity by monitoring specific precursor-to-product ion transitions.
- Internal Standard: **Pyridoxine-d5** itself serves as an excellent internal standard for the quantification of endogenous pyridoxine.
- Example Protocol (UPLC-MS/MS):
 - Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 μm).
 - Mobile Phase: A gradient of ammonium formate buffer and acetonitrile.
 - Ionization: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the specific mass transition for **Pyridoxine-d5**.

GC-MS can also be used for the analysis of pyridoxine, typically after derivatization to increase its volatility.

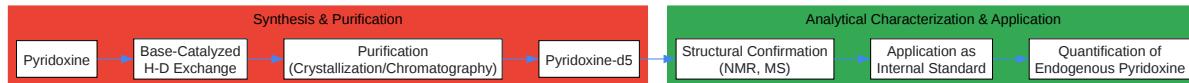
- Principle: The sample is derivatized, injected into the gas chromatograph for separation, and then detected by a mass spectrometer.
- Derivatization: Silylation is a common derivatization method for compounds containing hydroxyl groups, such as pyridoxine.
- Example Protocol:
 - Column: A capillary column suitable for the analysis of derivatized compounds.
 - Carrier Gas: Helium.
 - Ionization: Electron Ionization (EI).
 - Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

NMR spectroscopy is a primary tool for the structural elucidation and confirmation of deuteration in **Pyridoxine-d5**.

- ^1H NMR: The absence of signals corresponding to the protons that have been replaced by deuterium confirms the success of the deuteration reaction.
- ^{13}C NMR: The carbon signals adjacent to the deuterium atoms will show characteristic splitting patterns (due to C-D coupling) and a shift in their resonance frequency.
- ^2H NMR: A deuterium NMR spectrum will show signals corresponding to the incorporated deuterium atoms.

Logical Relationships and Workflows

The following diagram illustrates the general workflow from the synthesis of **Pyridoxine-d5** to its application in analytical studies.



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Figure 2. General workflow for **Pyridoxine-d5**.

Conclusion

Pyridoxine-d5 is a vital tool for researchers and scientists in the field of drug development and metabolic research. Its well-defined chemical structure and properties, coupled with established methods for its synthesis and analysis, make it a reliable internal standard and tracer for studying the pharmacokinetics and metabolism of Vitamin B6. This guide provides a foundational understanding of **Pyridoxine-d5**, offering detailed information to support its effective use in a laboratory setting.

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